Cyanine

概要

説明

シアニンは、ポリメチン類に属する合成染料です。これは、窒素原子間で共役系を持つことを特徴とし、窒素含有複素環系の一部を形成しています。 シアニン染料は、近赤外から紫外線までの電磁スペクトルを網羅しており、主に生物学的標識やさまざまな技術的な用途に使用されています .

準備方法

シアニン染料は、第四級塩と無水酢酸の縮合やグリニャール試薬の使用など、さまざまな方法で合成できます。 工業生産では、多くの場合、複素環式化合物とポリメチン鎖を制御された条件下で反応させて、目的の分光特性を実現しています .

化学反応解析

シアニン染料は、次のようなさまざまな化学反応を起こします。

酸化: シアニン染料は、酸化されてイミニウムイオンを生成することができます。

還元: 還元反応により、シアニン染料を元の形態に戻すことができます。

置換: 置換反応は、多くの場合、ポリメチン鎖上の官能基を置換する反応です。これらの反応で一般的に使用される試薬には、ヨウ素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学研究における用途

シアニン染料は、科学研究において幅広い用途があります。

化学: 色素増感型太陽電池の光増感剤として使用されます。

生物学: 核酸やタンパク質の蛍光標識に用いられ、可視化や定量化に使用されます。

医学: がん治療の光線力学療法に使用されます。

化学反応の分析

Cyanine dyes undergo several types of chemical reactions, including:

Oxidation: this compound dyes can be oxidized to form iminium ions.

Reduction: Reduction reactions can convert this compound dyes back to their original forms.

Substitution: Substitution reactions often involve the replacement of functional groups on the polymethine chain. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride.

科学的研究の応用

Biological Imaging

Cyanine dyes are extensively used in biological imaging due to their fluorescence properties, particularly in the near-infrared (NIR) spectrum. NIR fluorescent probes have several advantages, including low background interference and deep tissue penetration.

Near-Infrared Fluorescent Probes

Recent advancements have highlighted the role of this compound-based NIR fluorescent probes in various biological applications:

- Molecular Recognition : this compound dyes can selectively bind to specific biomolecules, enabling targeted imaging.

- Medical Diagnosis : They are used in detecting tumors and monitoring cellular activities through fluorescence imaging.

- Photothermal and Photodynamic Therapy : Cyanines can be utilized in therapies that involve light activation to treat cancerous tissues .

Table 1: Key Properties of this compound Dyes for Biological Imaging

| Property | Description |

|---|---|

| Fluorescence Range | Typically from 600 nm to 900 nm |

| Photostability | High stability under light exposure |

| Sensitivity | High sensitivity to changes in local environment |

| Tissue Penetration | Effective penetration into biological tissues |

Drug Delivery Systems

This compound dyes have been explored as carriers for drug delivery systems due to their ability to form complexes with various therapeutic agents.

Conjugation with Therapeutics

Cyanines can be conjugated with antibodies or small molecules to enhance drug targeting and efficacy:

- Targeted Cancer Therapy : For instance, a this compound dye was successfully conjugated with trastuzumab for targeted imaging of Her2+ tumor cells, demonstrating effective delivery and visualization capabilities .

- Optical Imaging in Vivo : Studies have shown that specific this compound derivatives can visualize tumors in live models by exploiting their binding affinity to cancerous cells .

Optical Sensing

Cyanines serve as effective sensors for detecting biological analytes due to their fluorescence properties.

Applications in Sensing

- Biomolecular Detection : Cyanines can detect changes in pH or the presence of specific ions or molecules, making them valuable in biochemical assays.

- Super-resolution Microscopy : Their unique photophysical characteristics allow for enhanced resolution imaging beyond the diffraction limit of light .

Case Studies

Several studies exemplify the versatility of this compound compounds across different applications:

Study on IC7-1 Derivatives

A series of NIR fluorescent cationic this compound dyes (IC7-1 derivatives) were synthesized and evaluated for their effectiveness in mitochondrial imaging and tumor visualization. The study demonstrated that varying alkyl chain lengths influenced the dyes' lipophilicity and biodistribution, enhancing their utility as imaging agents .

Photophysical Behavior Investigation

Research into the photophysical behavior of this compound dyes revealed that their triplet states play a crucial role in limiting photostability. Techniques were developed to mitigate photobleaching effects, thereby improving their performance in single-molecule spectroscopy .

作用機序

シアニン染料は、特定の波長で光を吸収し、発光する能力によって効果を発揮します。分子標的は、核酸とタンパク質で、染料が結合し、蛍光によって可視化されます。 関連する経路には、エネルギー移動プロセスと電子移動機構が含まれています .

類似化合物との比較

シアニン染料は、広いスペクトル範囲と高い蛍光強度を持つため、ユニークです。類似の化合物には、次のようなものがあります。

ローダミン: 蛍光顕微鏡での使用で知られています。

BODIPY: バイオイメージングやレーザー染料として使用されます。

インドシアニングリーン: 医療診断と画像処理に適用されています。シアニン染料は、チューニング可能な分光特性と高い生体適合性により、際立っています

生物活性

Cyanine dyes are a class of synthetic compounds that have garnered significant attention for their biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound compounds, supported by data tables, case studies, and research findings.

Overview of this compound Dyes

Cyanines are characterized by their unique structure, which typically includes a polymethine chain connecting two heterocyclic moieties. This structure allows them to exhibit distinct optical properties and biological activities. The most commonly studied this compound dyes include monomethine, dimethine, and trimethine variants.

Antiproliferative Activity

This compound dyes have been extensively studied for their antiproliferative effects against various cancer cell lines. Research indicates that certain this compound compounds exhibit potent cytotoxicity towards human tumor cells while showing selectivity for cancerous over normal cells.

Key Findings:

- Cytotoxicity : A study reported IC50 values for selected this compound dyes against Caco-2 colorectal cancer cells at 0.67 µM, with a selectivity index (SI) of 20.9 compared to normal human dermal fibroblasts (NHDF) .

- Cell Cycle Arrest : Treatment with this compound dyes led to cell cycle arrest at the G0/G1 phase in Caco-2 cells, indicating their potential as selective anticancer agents .

- Morphological Changes : Morphological analysis revealed that treatment with this compound dyes resulted in notable changes in cell size and structure, further supporting their role in inducing apoptosis .

Antimicrobial Activity

This compound dyes have also shown promise in antimicrobial applications, particularly through photodynamic therapy (PDT). This method utilizes light-activated this compound compounds to eradicate bacterial pathogens.

Research Insights:

- Photodynamic Eradication : A study demonstrated that this compound dyes containing amide and triphenylphosphonium groups were effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria at low concentrations (0.05 µM) .

- Mechanism of Action : The interaction of this compound dyes with bacterial cell membranes plays a critical role in their biocidal activity, enhancing the efficacy of PDT .

Comparative Data Table

| This compound Dye | IC50 (µM) | Selectivity Index (SI) | Target Cells | Activity Type |

|---|---|---|---|---|

| Dye 1 | 0.67 | 20.9 | Caco-2 (colorectal cancer) | Antiproliferative |

| Dye 2 | 0.05 | N/A | S. aureus | Antimicrobial |

| Dye 3 | 0.001 | N/A | Leukemia cell lines | Antiproliferative |

Case Studies

- This compound Dyes in Cancer Therapy : A specific monomethine this compound dye was identified as the most promising compound due to its balance between potency and selectivity for cancer cells over normal cells. Further studies are ongoing to evaluate its efficacy in vivo .

- Photodynamic Therapy Applications : Research on iodinated cyanines revealed that certain modifications can enhance their phototoxicity against bacterial strains while minimizing toxicity to human cells, highlighting their potential for clinical applications in infection control .

特性

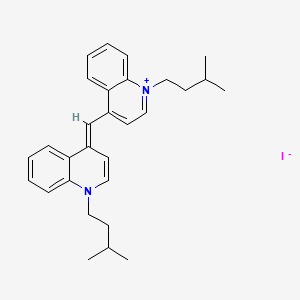

IUPAC Name |

(4E)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKMIGUHVLGJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-42-2 | |

| Record name | Quinoline blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-19500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)-4(1H)-quinolylidene]methyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cyanine dyes interact with their targets through various mechanisms, including:

- Intercalation: this compound dyes can insert themselves between the base pairs of DNA, altering its structure and function. This interaction is often accompanied by significant changes in the dye's optical properties, making them valuable probes for DNA detection. []

- Aggregation: this compound dyes readily self-assemble into aggregates with distinct spectral properties. This aggregation can be influenced by factors like concentration, solvent, and the presence of other molecules like surfactants or biomolecules. [, ]

- Electrostatic Interactions: The positively charged nature of many this compound dyes facilitates their interaction with negatively charged molecules like DNA, cell membranes, and proteins. [, ]

- Covalent Binding: this compound dyes can be functionalized with reactive groups to enable covalent attachment to biomolecules, creating targeted fluorescent probes. [, ]

- Fluorescence Quenching/Enhancement: Binding to targets can alter the fluorescence intensity of this compound dyes, enabling their use as sensors. []

- Photothermal Conversion: H-aggregates of certain this compound dyes exhibit enhanced photothermal conversion efficiency, making them promising for photothermal therapy. []

- Reactive Oxygen Species (ROS) Generation: Some this compound dye aggregates can generate ROS upon light irradiation, contributing to their phototoxic effects. []

- Photocleavage of DNA: Certain this compound dyes can induce DNA strand breaks upon light activation, highlighting their potential for photodynamic therapy. []

ANone: this compound dyes share a common structural motif consisting of two heterocyclic nitrogen-containing rings linked by a polymethine chain with an odd number of carbons. Their general structure can be represented as:

- NMR Spectroscopy: Provides valuable information about the structure and conformation of this compound dyes. For instance, the chemical shifts of the polymethine chain carbons in merocyanines are sensitive to the ground-state polarization. []

ANone:

- Solvent Dependence: The spectral properties of this compound dyes are heavily influenced by the solvent polarity. For example, merocyanines exhibit positive solvatochromism, meaning their absorption spectra shift to longer wavelengths with increasing solvent polarity. []

- Aggregation Effects: Aggregation of this compound dyes can lead to changes in their absorption and emission spectra, fluorescence quantum yield, and photostability. [, , ]

- Fluorescent probes: Their sensitivity to environmental changes makes them useful as probes for pH, polarity, and viscosity. [, ]

- Bioimaging: this compound dyes are widely used in bioimaging due to their ability to label biomolecules and their emission in the NIR region, which offers deeper tissue penetration and reduced background autofluorescence. [, , ]

- Photodynamic Therapy: Some this compound dyes generate ROS upon light irradiation, leading to cell death and making them potential candidates for photodynamic therapy. []

- Dye-Sensitized Solar Cells: this compound dyes can be used as sensitizers in solar cells due to their strong absorption in the visible region and ability to inject electrons into semiconductors like TiO2. []

ANone: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound dyes:

- Molecular Dynamics Simulations: These simulations help unravel the self-assembly behavior of this compound dyes in solution, revealing the driving forces behind aggregate formation and morphology. []

- Quantum Chemical Calculations: Quantum chemical calculations are employed to predict various properties of this compound dyes, including:

- Electronic Spectra: Calculating the electronic transitions and excited state energies helps explain their absorption and emission characteristics. [, , ]

- Nonlinear Optical Properties: Theoretical studies can predict the nonlinear optical properties of this compound dyes, which are crucial for applications like optical limiting and frequency conversion. []

- Structure-Property Relationships: Computational methods enable the exploration of how structural modifications impact the electronic properties and reactivity of this compound dyes. [, ]

ANone: The structure of this compound dyes profoundly impacts their properties and activities. Key SAR trends include:

- Polymethine Chain Length: Increasing the number of vinylene units in the polymethine chain leads to a bathochromic shift in absorption and emission, moving them further into the NIR region. [, ]

- Heterocyclic Ring Modifications: The choice of heterocyclic rings significantly influences the dye's absorption wavelength, fluorescence quantum yield, and stability. [, , ]

- Substituents: Introducing electron-donating or electron-withdrawing groups on the heterocyclic rings or the polymethine chain can fine-tune the dye's absorption and emission properties, as well as its solubility and aggregation behavior. [, , ]

- Charge and Counterions: The nature of the counterion can impact the aggregation behavior and solubility of this compound dyes. For instance, the presence of specific counterions can promote J-aggregate formation. [, ]

ANone:

- Stability Challenges: this compound dyes can be susceptible to degradation under certain conditions, such as exposure to light, heat, oxidizing agents, and extremes of pH. []

- Formulation Strategies: Various strategies are employed to enhance their stability and optimize their performance:

- Encapsulation: Encapsulating this compound dyes within nanoparticles or other protective matrices can shield them from degradation and improve their biocompatibility. [, ]

- Structural Modifications: Introducing sterically hindering groups or modifying the polymethine chain can enhance their photostability and resistance to aggregation. [, ]

- Additives: Adding antioxidants or other stabilizers to formulations can help prevent degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。